N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide
Description
The compound N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide features a 2-methylindole core substituted at position 5 with a chlorodifluoromethoxy (-O-CF₂Cl) group. The indole ethylamine side chain is linked to a benzene sulfonamide moiety bearing a 2-methyl and 5-nitro substituent.
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O5S/c1-11-3-4-13(25(26)27)9-18(11)31(28,29)23-8-7-15-12(2)24-17-6-5-14(10-16(15)17)30-19(20,21)22/h3-6,9-10,23-24H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSSREJDUDITBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1 Synthesis of Indole Derivative: - The initial step involves the preparation of 5-(chlorodifluoromethoxy)-2-methyl-1H-indole. This is typically achieved through electrophilic aromatic substitution on an indole precursor.
Step 2 Sulfonamide Formation: - The indole derivative undergoes a sulfonation reaction to introduce the sulfonamide group, forming N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-nitrobenzene-1-sulfonamide.
Step 3 Nitrobenzene Functionalization: - The final step involves nitration of 2-methyl-5-nitrobenzene, followed by coupling with the indole sulfonamide.
Industrial Production Methods: The large-scale production of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide typically involves optimization of the reaction steps for higher yields and purity. This may include the use of catalytic agents, controlled reaction temperatures, and pressure conditions to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation and Reduction: : The nitro group in the compound can undergo reduction to form amines, while oxidation of the indole moiety can lead to various oxygenated species.
Substitution Reactions: : The aromatic rings in the compound facilitate electrophilic substitution reactions, which can be used to modify the chemical structure for derivative synthesis.
Oxidizing Agents: : Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride for reduction processes.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Reduction Products: : Amino derivatives from the reduction of nitro groups.
Oxidation Products: : Oxygenated derivatives from the oxidation of indole moiety.
Scientific Research Applications
Chemistry: N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules, aiding in the development of new chemical entities.
Biology: In the realm of biological research, this compound is studied for its potential as a biochemical tool to understand indole and sulfonamide pharmacophore interactions.
Medicine: The compound's structure suggests potential medicinal applications, particularly in developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: In industrial chemistry, the compound's derivatives are explored for their roles in material sciences, potentially in developing novel polymers or surface-active agents.
Mechanism of Action
Effects and Molecular Targets: The compound exerts its effects primarily through its indole and sulfonamide groups, which can interact with various biological targets such as enzymes and receptors. The indole moiety is known for its ability to bind to serotonin receptors, while the sulfonamide group is critical in inhibiting carbonic anhydrase enzymes.
Pathways Involved: The compound likely influences cellular pathways involving neurotransmitter regulation and enzyme inhibition, which can affect physiological processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The chlorodifluoromethoxy group at position 5 of the indole ring distinguishes this compound from analogs with trifluoromethoxy (-O-CF₃) or simple chloro/methoxy groups. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
- Electron-Withdrawing Effects: The nitro group (-NO₂) on the benzene ring in the target compound enhances electron-withdrawing properties compared to methoxy (-OCH₃) or chloro (-Cl) groups in analogs. This may reduce solubility in aqueous media but improve binding to electron-rich biological targets .
Biological Activity
N-{2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of oncology. This compound incorporates a sulfonamide group and an indole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 441.93 g/mol.
Chemical Structure and Synthesis
The structural features of this compound include:
- Indole Moiety : Contributes to its biological activity.
- Chlorodifluoromethoxy Group : Enhances solubility and potentially alters pharmacokinetic properties.
- Sulfonamide Group : Known for its role in various biological activities, including antimicrobial and anticancer effects.
The synthesis typically involves multiple steps, including the formation of the indole ring through Fischer indole synthesis, introduction of the chlorodifluoromethoxy group, and final sulfonamide formation via reaction with sulfonyl chloride.
Anticancer Properties
Research indicates that this compound acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a crucial enzyme in regulating the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
In a study evaluating various sulfonamide derivatives, compounds similar to this compound were found to exhibit varying degrees of biological activity against different cancer cell lines, underscoring the importance of structural modifications on efficacy .
Enzyme Inhibition
The compound has shown potential as an inhibitor of 5-lipoxygenase (5-LO), which is involved in inflammatory responses. This inhibition was demonstrated in several animal models, suggesting applications in treating inflammatory diseases alongside its anticancer properties.
Antioxidant Activity
While primarily recognized for its anticancer properties, related compounds have also been evaluated for antioxidant activity using methods like DPPH radical scavenging assays. Results indicated that some derivatives exhibited moderate antioxidant capabilities, which could contribute to their overall therapeutic profile.
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Breast Cancer : In vitro studies demonstrated that the compound effectively inhibited proliferation in breast cancer cell lines through CDK2 inhibition.
- Lung Cancer : A study highlighted its efficacy against lung cancer cells harboring specific mutations (T790M and L858R) that are often resistant to first-line therapies.
- Inflammatory Diseases : Animal model studies showed significant reductions in inflammatory markers when treated with this compound, indicating its dual role as both an anticancer and anti-inflammatory agent.
Data Tables
| Activity Type | Test Method | Results |
|---|---|---|
| Anticancer | CDK2 Inhibition Assay | Significant inhibition observed |
| Antioxidant | DPPH Scavenging | Moderate activity (IC50 range 0.66 - 1.75 mM) |
| Enzyme Inhibition | 5-Lipoxygenase Assay | Effective inhibition in vivo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
